4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid is an organic compound that is often used in the field of synthetic chemistry. It is known for its role as a protecting group in peptide synthesis, particularly in the formation of amide bonds. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid typically involves the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc group. This intermediate is then reacted with but-2-enoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the synthesis of peptides. It serves as a protecting group for amines, allowing for the selective formation of peptide bonds without interference from other functional groups. Additionally, it is used in the study of enzyme mechanisms and the development of pharmaceuticals .
Mechanism of Action
The primary mechanism of action for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid involves its role as a protecting group. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This protection is crucial for the stepwise synthesis of peptides, where selective deprotection and coupling reactions are required .
Comparison with Similar Compounds
Similar compounds include other protecting groups used in peptide synthesis, such as:
Boc (tert-butyloxycarbonyl): Another common protecting group for amines, which is removed under acidic conditions.
Cbz (carbobenzyloxy): Used for protecting amines and removed by hydrogenation.
TFA (trifluoroacetyl): A protecting group that is removed under basic conditions.
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid is unique due to its stability under acidic conditions and its ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis .
Properties
IUPAC Name |
(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17H,11-12H2,(H,20,23)(H,21,22)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYMVIMUHHNZEV-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189357-49-0 |
Source
|
Record name | (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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